Structural Differentiation vs Commercial Pyrethroid Ethers
The target compound bears two ethoxy groups at the 3- and 4-positions of the phenyl ring, distinguishing it from the commercial insecticide etofenprox (single 4-ethoxy group) and from halfenprox (4-bromodifluoromethoxy group). The 3,4-diethoxyphenyl moiety is explicitly listed in US Patent 4,397,864 as one of the permissible aryl substituents (Ar) within the 2-arylpropyl ether genus, alongside 4-methoxyphenyl, 3,4-methylenedioxyphenyl, and 4-chlorophenyl groups [1]. This substitution pattern was part of the original patent scope and provides a distinct electronic and steric profile relative to the mono-substituted commercial compounds.
| Evidence Dimension | Aryl substituent pattern |
|---|---|
| Target Compound Data | 3,4-Diethoxy (C2H5O at positions 3 and 4) |
| Comparator Or Baseline | Etofenprox: 4-ethoxy (C2H5O at position 4 only); Halfenprox: 4-bromodifluoromethoxy (CF2BrO at position 4) |
| Quantified Difference | Qualitative structural difference; quantitative SAR data unavailable for this specific compound |
| Conditions | Structural comparison based on patent disclosure (US 4,397,864) and published literature on related analogs |
Why This Matters
For SAR studies, the diethoxy pattern enables probing of the hydrogen-bond acceptor capacity and steric tolerance at the aryl-binding subsite of the insect sodium channel, which cannot be achieved with commercial mono-substituted standards.
- [1] Nakatani K, Numata S, Inoue T, Kodaka K, Ishii T, Toyama T, Tachibana H, Udagawa T, Gohbara M, assignors to Mitsui Toatsu Chemicals Inc. 2-Arylpropyl ether or thioether derivatives and insecticidal and acaricidal agents containing said derivatives. United States Patent US 4,397,864. 1983 Aug 9. View Source
